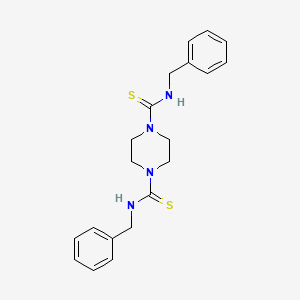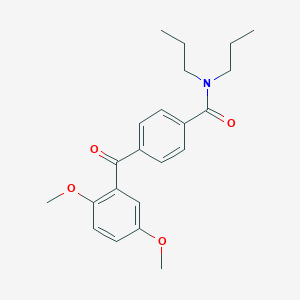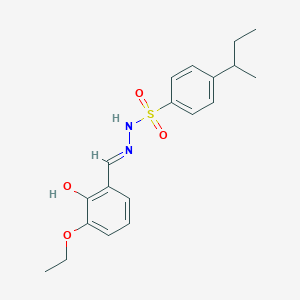![molecular formula C13H11N3O2 B6017491 4-amino-2-methyl-6-[1,3]oxazolo[4,5-b]pyridin-2-ylphenol](/img/structure/B6017491.png)
4-amino-2-methyl-6-[1,3]oxazolo[4,5-b]pyridin-2-ylphenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-amino-2-methyl-6-[1,3]oxazolo[4,5-b]pyridin-2-ylphenol is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as AMOP-H-OH, and it is a synthetic derivative of a naturally occurring compound called harmol.
作用機序
The mechanism of action of 4-amino-2-methyl-6-[1,3]oxazolo[4,5-b]pyridin-2-ylphenol is not yet fully understood. However, it has been suggested that the compound may exert its anticancer effects by inhibiting the activity of certain enzymes that are essential for cancer cell growth and proliferation.
Biochemical and Physiological Effects:
In addition to its anticancer activity, this compound has also been shown to exhibit other biochemical and physiological effects. For example, it has been shown to possess potent antioxidant activity, which may help to protect cells from oxidative damage. Additionally, it has been suggested that the compound may have anti-inflammatory properties, which could be useful in the treatment of various inflammatory diseases.
実験室実験の利点と制限
One of the main advantages of using 4-amino-2-methyl-6-[1,3]oxazolo[4,5-b]pyridin-2-ylphenol in lab experiments is its potent anticancer activity. This makes it an attractive candidate for the development of new anticancer drugs. However, one of the limitations of using this compound is its relatively low solubility in water, which can make it difficult to work with in certain experimental settings.
将来の方向性
There are several potential future directions for research involving 4-amino-2-methyl-6-[1,3]oxazolo[4,5-b]pyridin-2-ylphenol. Some of these directions include:
1. Further investigation of the compound's mechanism of action, in order to better understand how it exerts its anticancer effects.
2. Development of new synthetic methods for producing the compound, in order to improve its yield and purity.
3. Exploration of the compound's potential applications in other areas of research, such as neuroscience and immunology.
4. Investigation of the compound's potential side effects and toxicity, in order to better understand its safety profile.
5. Development of new formulations or delivery methods for the compound, in order to improve its solubility and bioavailability.
In conclusion, this compound is a chemical compound that has significant potential for use in scientific research. Its potent anticancer activity, along with its other biochemical and physiological effects, make it an attractive candidate for the development of new drugs and therapies. Further research in this area is needed to fully understand the compound's mechanism of action and potential applications.
合成法
The synthesis of 4-amino-2-methyl-6-[1,3]oxazolo[4,5-b]pyridin-2-ylphenol involves the reaction of harmol with various reagents such as methyl iodide and potassium carbonate. The reaction leads to the formation of the desired product, which can be purified using various techniques such as column chromatography.
科学的研究の応用
4-amino-2-methyl-6-[1,3]oxazolo[4,5-b]pyridin-2-ylphenol has various potential applications in scientific research. One of the most significant applications of this compound is in the field of medicinal chemistry. It has been shown to exhibit potent anticancer activity against various cancer cell lines, including breast, colon, and lung cancer cells.
特性
IUPAC Name |
4-amino-2-methyl-6-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3O2/c1-7-5-8(14)6-9(11(7)17)13-16-12-10(18-13)3-2-4-15-12/h2-6,17H,14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNSRMOBYQWHLQT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1O)C2=NC3=C(O2)C=CC=N3)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-{4-[(7-chloro-3-methyl-1H-indol-2-yl)methyl]-1-cyclopentyl-2-piperazinyl}ethanol](/img/structure/B6017442.png)
![N-{2-[(4-methylbenzyl)thio]ethyl}-2,3-dihydro-1,4-benzodioxine-2-carboxamide](/img/structure/B6017446.png)

![N-(5-chloro-2-methylphenyl)-2-[(9-methyl-6-oxo-6,9-dihydro-1H-purin-8-yl)thio]acetamide](/img/structure/B6017451.png)

![1-(1-ethyl-2-pyrrolidinyl)-N-{[1-(2-methoxyethyl)-4-piperidinyl]methyl}-N-(2-methylbenzyl)methanamine](/img/structure/B6017474.png)
![6-(3-tert-butyl-1-methyl-1H-pyrazol-5-yl)-3-(4-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B6017476.png)
![2-{[N-(2-bromophenyl)-N-(methylsulfonyl)glycyl]amino}-N-(2-phenylethyl)benzamide](/img/structure/B6017481.png)
![1-(1-naphthoyl)-4-[2-(trifluoromethyl)benzyl]piperazine](/img/structure/B6017482.png)
![5-(3-bromo-4,5-dimethoxybenzylidene)-1-[2-chloro-5-(trifluoromethyl)phenyl]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B6017485.png)
![2-(3-chlorobenzyl)-N-[3-(1H-imidazol-1-yl)propyl]-1,3-benzoxazole-6-carboxamide](/img/structure/B6017499.png)
![3-phenoxy-N-{1-[1-(spiro[2.3]hex-1-ylcarbonyl)-4-piperidinyl]-1H-pyrazol-5-yl}propanamide](/img/structure/B6017504.png)
![N-[2-(dimethylamino)ethyl]-N-{[1-(2-fluorobenzyl)-3-piperidinyl]methyl}-N',N'-dimethylsuccinamide](/img/structure/B6017506.png)